molecular formula C10H19NO3 B066432 tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate CAS No. 167081-41-6

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Cat. No.: B066432
CAS No.: 167081-41-6
M. Wt: 201.26 g/mol
InChI Key: PXNMQSMWUFXYNE-UHFFFAOYSA-N
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Description

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a high-value chemical building block primarily used in pharmaceutical research and development. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in modern synthetic organic chemistry. The Boc group serves as a critical protecting group for amines, ensuring stability during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions. The presence of both the protected amine and the hydroxymethyl group on the cyclobutane ring makes this reagent a versatile scaffold for constructing more complex molecular architectures. Its primary research applications include serving as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) , the development of peptide mimetics, and the exploration of novel small molecule therapeutics. The cyclobutane ring contributes to the three-dimensional structure, which can be leveraged to fine-tune the conformational properties and metabolic stability of candidate drugs. Researchers utilize this compound to introduce a functionalized cyclobutyl moiety into lead compounds, a structure increasingly prevalent in medicinal chemistry due to its favorable pharmacokinetic properties. When handling, standard laboratory precautions for research chemicals are recommended. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMQSMWUFXYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625552
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-41-6
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approach

One of the most prevalent methods involves the reaction of tert-butyl chloroformate with a suitable cyclobutylamine derivative, such as 3-hydroxycyclobutylmethylamine. This process typically proceeds under anhydrous conditions with a base like triethylamine (Et₃N) in a polar aprotic solvent such as tetrahydrofuran (THF).

Reaction Scheme:

tert-Butyl chloroformate + 3-hydroxycyclobutylmethylamine → tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Operational Conditions:

Parameter Details
Solvent Tetrahydrofuran (THF)
Base Triethylamine (Et₃N)
Temperature 0–5°C (initial), then room temperature (~20°C)
Reaction Time 12–24 hours
Yield Typically 60–75%

This method emphasizes control over moisture and temperature to prevent side reactions and maximize yield.

Cyclization and Ring-Closure Methods

Alternatively, cyclobutanone derivatives can be transformed into the target carbamate via intramolecular cyclization. For example, starting from 3-hydroxycyclobutanone, a carbamate group can be introduced through reaction with tert-butyl chloroformate under basic conditions, followed by ring closure facilitated by nucleophilic attack of the hydroxyl group.

Reaction Conditions:

Parameter Details
Solvent Dichloromethane (DCM) or acetonitrile
Base Pyridine or triethylamine
Temperature 0–25°C
Reaction Time 4–12 hours
Yield 50–70%

Multi-Step Synthesis via Functional Group Interconversions

A more complex route involves initial synthesis of a protected cyclobutyl intermediate, subsequent functionalization to introduce the carbamate moiety, and final deprotection steps. This approach allows for greater structural diversity and optimization of reaction conditions.

Industrial-Scale Preparation

For large-scale production, continuous flow reactors are employed to enhance safety and reproducibility. The process involves:

  • Precise control of reagent addition rates.
  • Use of inert atmospheres to prevent oxidation.
  • Purification via recrystallization or chromatography to achieve high purity.

The typical yield on an industrial scale ranges from 55% to 75%, with process optimization focusing on minimizing by-products and maximizing throughput.

Data Tables Summarizing Preparation Methods

Method Reactants Solvent Base Temperature Reaction Time Yield (%) Notes
1 tert-Butyl chloroformate + 3-hydroxycyclobutylmethylamine THF Et₃N 0–5°C then RT 12–24h 60–75 Nucleophilic substitution
2 3-Hydroxycyclobutanone + tert-butyl chloroformate DCM or acetonitrile Pyridine 0–25°C 4–12h 50–70 Cyclization approach
3 Protected cyclobutyl intermediates Various Various 0–25°C 12–48h 55–70 Multi-step synthesis

Research Findings and Optimization Strategies

Recent studies highlight the importance of:

  • Temperature control: Lower temperatures favor selective carbamate formation and reduce side reactions.
  • Base selection: Triethylamine and pyridine are effective in scavenging HCl and facilitating nucleophilic attack.
  • Solvent choice: Polar aprotic solvents like THF and DCM improve solubility and reaction rates.
  • Purification techniques: Chromatography and recrystallization are essential for obtaining high-purity products, especially for pharmaceutical applications.

Notes on Reaction Mechanisms and Functional Group Compatibility

The primary mechanism involves nucleophilic attack of the amine on the chloroformate, forming a carbamate linkage. Hydroxyl groups on the cyclobutane ring can participate in intramolecular cyclization or be protected during synthesis to prevent undesired reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the carbamate group can produce cyclobutylamines.

Scientific Research Applications

Organic Chemistry

In organic chemistry, tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate serves as a versatile building block for synthesizing various compounds. Notably, it is utilized in:

  • Palladium-catalyzed synthesis of N-Boc-protected anilines : This application allows for the selective formation of bonds while minimizing competing reactions with other functional groups.
  • Synthesis of tetrasubstituted pyrroles : Functionalized with ester or ketone groups at the C-3 position, these compounds are significant in medicinal chemistry.

Biochemical Studies

The compound's ability to interact with biological systems is particularly noteworthy:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, suggesting potential for inhibiting specific enzymes. This mechanism is crucial for understanding its therapeutic applications in drug discovery.
  • Pharmacological Research : Its structural features indicate possible roles in developing drugs targeting various diseases by modifying enzymatic activities.

Case Study 1: Enzyme Interaction Studies

In a study investigating enzyme interactions, researchers found that this compound could effectively inhibit certain proteases by forming covalent bonds at active sites. This finding supports its potential use as a lead compound in drug development aimed at treating protease-related diseases.

Case Study 2: Synthesis of Functionalized Pyrroles

A research group successfully synthesized tetrasubstituted pyrroles using this compound as a precursor. The resulting compounds exhibited promising biological activity, demonstrating the utility of this carbamate derivative in creating biologically relevant molecules.

Mechanism of Action

The mechanism by which tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclobutyl ring and hydroxymethyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Compound Name Structural Variation Molecular Formula Similarity Index Key References
tert-Butyl (3-hydroxycyclobutyl)carbamate Hydroxy directly on cyclobutyl ring C₉H₁₇NO₃ 1.00 (Baseline)
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate Methyl substitution on nitrogen + trans-OH C₁₁H₂₁NO₃ 1.00
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentyl ring with ketone group C₁₀H₁₇NO₃ 0.94
tert-Butyl (3-hydroxycyclohexyl)carbamate Six-membered cyclohexyl ring C₁₁H₂₁NO₃ 0.96
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Dibenzylamino substituent on cyclobutyl C₂₃H₂₉N₂O₂ 0.89

Key Observations :

  • Ring Size : Cyclobutyl derivatives (4-membered rings) exhibit greater ring strain and conformational restriction compared to cyclopentyl or cyclohexyl analogues, influencing reactivity and binding affinity .
  • Substituent Effects : Methyl or benzyl groups on the nitrogen alter steric bulk and electronic properties, impacting solubility and metabolic stability .
  • Functional Groups : Hydroxy vs. oxo (ketone) groups modulate polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

Physicochemical Properties

Property tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (Estimated) tert-Butyl (3-oxocyclopentyl)carbamate tert-Butyl (3-hydroxycyclohexyl)carbamate
Molecular Weight (g/mol) ~213.3 199.25 215.28
Log S (Solubility) -2.1 (Predicted) -1.8 -2.3
Hydrogen Bond Donors 2 (OH + NH) 1 (NH) 2 (OH + NH)
TPSA (Ų) ~66.5 55.6 66.5

Notes:

  • The hydroxy group in cyclobutyl derivatives increases hydrophilicity compared to ketone-containing analogues.
  • Higher topological polar surface area (TPSA) correlates with improved aqueous solubility but may reduce membrane permeability .

Biological Activity

Tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, with the CAS number 1392804-89-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H19_{19}NO3_3
  • Molecular Weight : 201.27 g/mol
  • IUPAC Name : tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate
  • Purity : 97% .

The biological activity of this compound appears to be primarily linked to its interaction with the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that this compound can enhance CFTR activity, which is crucial for chloride ion transport across epithelial cells. This mechanism is particularly relevant in conditions like cystic fibrosis, where CFTR mutations lead to severe respiratory and digestive issues.

CFTR Modulation

Studies have shown that this compound can act as a CFTR potentiator. In vitro studies demonstrated that it significantly increased the activity of mutant CFTR channels, suggesting its potential use in treating cystic fibrosis patients with specific CFTR mutations .

Biological Activity and Therapeutic Applications

Case Study 1: Cystic Fibrosis Model

In a study involving mice with a G542X class I CFTR mutation, the administration of this compound resulted in improved lung function and reduced mucus obstruction compared to controls. This study underscores the compound's role as a potential therapeutic agent for cystic fibrosis .

Case Study 2: Neuroprotection

While specific studies on this compound are sparse, related compounds have demonstrated a reduction in oxidative stress markers and improved cell viability in astrocyte cultures exposed to amyloid beta peptides. These findings indicate a possible avenue for further exploration of this compound's effects on neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
CFTR PotentiationEnhances chloride ion transport
NeuroprotectionInhibition of amyloid beta aggregation
Anti-inflammatory EffectsReduction of TNF-α levels

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate
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tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

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